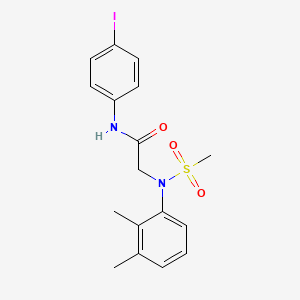
N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as "DIMG-I-1," is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of cancer research.
Mechanism of Action
The mechanism of action of DIMG-I-1 involves the inhibition of protein-protein interactions between the transcription factor STAT3 and its binding partner. STAT3 is a key regulator of cell growth and survival, and its dysregulation is implicated in the development and progression of cancer. By inhibiting STAT3 activity, DIMG-I-1 suppresses the expression of genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
DIMG-I-1 has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells and spare normal cells. DIMG-I-1 has also been found to modulate the immune response by inhibiting the production of cytokines and chemokines that promote inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
DIMG-I-1 has several advantages for lab experiments. It is stable, soluble, and can be easily synthesized in large quantities. DIMG-I-1 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, DIMG-I-1 has some limitations. It has poor pharmacokinetic properties, and its efficacy in clinical trials remains to be determined.
Future Directions
The potential applications of DIMG-I-1 in cancer research are vast. Future studies could focus on optimizing the pharmacokinetic properties of DIMG-I-1 to improve its efficacy in clinical trials. Additionally, DIMG-I-1 could be used in combination with other therapies to enhance their anti-cancer effects. Further research could also investigate the role of DIMG-I-1 in other diseases, such as inflammation and autoimmune disorders.
Scientific Research Applications
DIMG-I-1 has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, melanoma, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DIMG-I-1 has also been found to inhibit the growth and metastasis of cancer cells in animal models. Furthermore, DIMG-I-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-12-5-4-6-16(13(12)2)20(24(3,22)23)11-17(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBFAPQMQYLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide](/img/structure/B3553821.png)
![N~1~-(3-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3553832.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3553842.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3553848.png)
![4-(propionylamino)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3553854.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3553859.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B3553864.png)
![3-(2,4-dichlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B3553871.png)
![dimethyl 2-[(4-phenylbutanoyl)amino]terephthalate](/img/structure/B3553876.png)
![3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3553898.png)
![N~2~-(3-chlorobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553901.png)
![1-methyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3553905.png)

![N-(3-methoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3553913.png)